6-methylhept-1-en-3-one
CAS No.: 42809-49-4
Cat. No.: VC7222967
Molecular Formula: C8H14O
Molecular Weight: 126.199
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 42809-49-4 |
---|---|
Molecular Formula | C8H14O |
Molecular Weight | 126.199 |
IUPAC Name | 6-methylhept-1-en-3-one |
Standard InChI | InChI=1S/C8H14O/c1-4-8(9)6-5-7(2)3/h4,7H,1,5-6H2,2-3H3 |
Standard InChI Key | MDIMAZURMJNUMX-UHFFFAOYSA-N |
SMILES | CC(C)CCC(=O)C=C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 6-methylhept-1-en-3-one, with the molecular formula C₈H₁₂O. Its structure consists of a heptane backbone substituted with a methyl group at carbon 6, a ketone at carbon 3, and a double bond between carbons 1 and 2 (Figure 1).
Key Structural Features:
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Double bond (C1–C2): Influences conjugation with the ketone group, affecting reactivity in electrophilic additions.
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Ketone group (C3): Participates in keto-enol tautomerism and nucleophilic attacks.
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Methyl branch (C6): Impacts steric hindrance and boiling point.
Synthesis Methods
Oxidation of Secondary Alcohols
A plausible route involves oxidizing 6-methylhept-1-en-3-ol using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC). The latter is preferred for preserving the double bond:
Aldol Condensation
Condensation of pentan-2-one with propanal under basic conditions could yield 6-methylhept-1-en-3-one via dehydration:
Industrial-Scale Production
Catalytic dehydrogenation of 6-methylheptan-3-ol over copper chromite catalysts at 300°C may offer a scalable method, though yield optimization would require further study.
Physical and Chemical Properties
Physicochemical Data
Property | Value/Description |
---|---|
Molecular Weight | 124.18 g/mol |
Boiling Point | ~180–185°C (estimated) |
Density | 0.85–0.89 g/cm³ (predicted) |
Solubility | Miscible in organic solvents (e.g., ethanol, ether) |
LogP | ~2.3 (calculated) |
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1640 cm⁻¹ (C=C stretch).
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NMR:
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¹H NMR: Doublet at δ 5.8–6.2 ppm (C1–C2 vinyl protons), triplet at δ 2.5–2.7 ppm (C4 methylene adjacent to ketone).
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¹³C NMR: Signal at ~205 ppm (C3 ketone), 125–130 ppm (C1–C2 double bond).
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Chemical Reactivity
Electrophilic Additions
The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, Grignard reagents) at the β-carbon. For example:
Reduction Reactions
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Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.
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Double Bond Reduction: Selective hydrogenation with Lindlar’s catalyst saturates the double bond, yielding 6-methylheptan-3-one.
Tautomerism
The enol form is stabilized by conjugation, though the keto form predominates in equilibrium:
Comparative Analysis with Analogues
Compound | Boiling Point (°C) | LogP | Reactivity with PCC |
---|---|---|---|
6-Methylhept-1-en-3-one | ~180–185 | 2.3 | Stable |
5-Methylhex-1-en-3-one | ~170–175 | 2.1 | Oxidizes slowly |
Hept-1-en-3-one | ~165–170 | 1.8 | Highly reactive |
Challenges and Future Directions
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Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms.
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Toxicity Profiling: Limited data on ecotoxicological impacts necessitate further studies.
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Catalytic Innovations: Exploring biocatalysts for greener production methods.
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